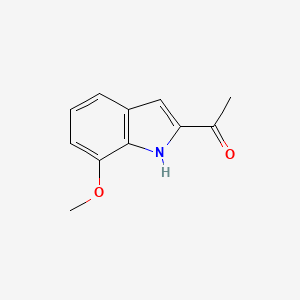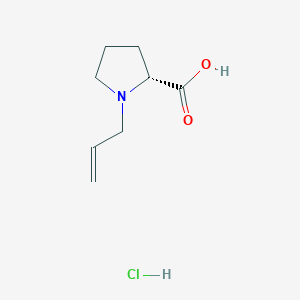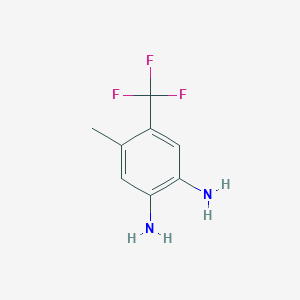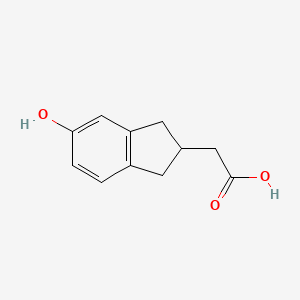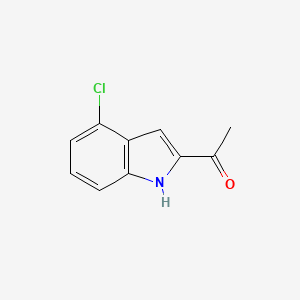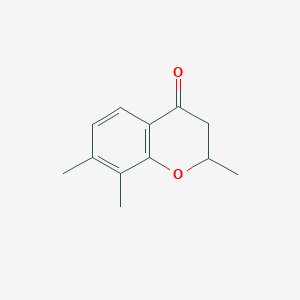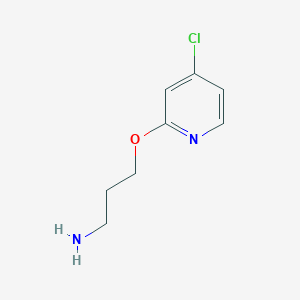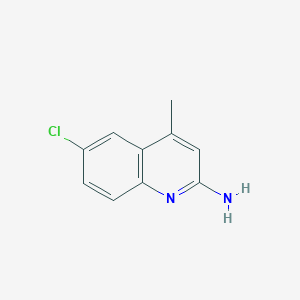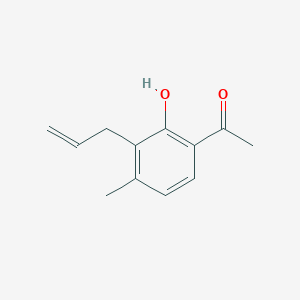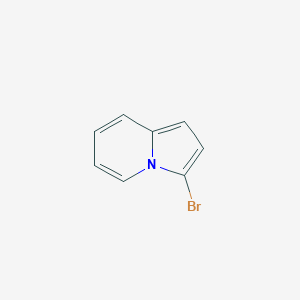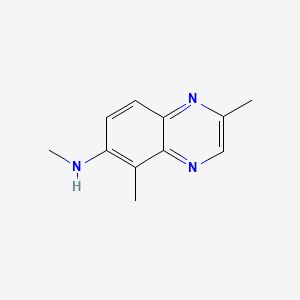
6-Quinoxalinamine, N,2,5-trimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,2,5-Trimethylquinoxalin-6-amine is a heterocyclic aromatic amine with the molecular formula C₁₁H₁₃N₃ and a molecular weight of 187.24 g/mol . This compound belongs to the quinoxaline family, which is known for its diverse biological and pharmacological activities.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N,2,5-trimethylquinoxalin-6-amine typically involves the condensation of appropriate aromatic amines with 1,2-diketones under acidic or basic conditions. One common method is the reaction of 2,5-dimethylbenzene-1,4-diamine with glyoxal in the presence of a catalyst such as acetic acid . The reaction is usually carried out at elevated temperatures to facilitate the formation of the quinoxaline ring.
Industrial Production Methods: Industrial production of N,2,5-trimethylquinoxalin-6-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity N,2,5-trimethylquinoxalin-6-amine .
化学反応の分析
Types of Reactions: N,2,5-Trimethylquinoxalin-6-amine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents under mild to moderate conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Electrophiles such as halogens, nitro groups, or alkyl groups in the presence of catalysts like Lewis acids.
Major Products Formed:
Oxidation: Quinoxaline N-oxides.
Reduction: Corresponding amines or partially reduced intermediates.
Substitution: Various substituted quinoxalines depending on the electrophile used.
科学的研究の応用
N,2,5-Trimethylquinoxalin-6-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of N,2,5-trimethylquinoxalin-6-amine involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, affecting their function and leading to various biological effects . For example, its antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membrane integrity . In cancer research, N,2,5-trimethylquinoxalin-6-amine has been shown to induce apoptosis in cancer cells by modulating signaling pathways involved in cell proliferation and survival .
類似化合物との比較
N,2,5-Trimethylquinoxalin-6-amine can be compared with other similar compounds such as:
N,N,2-Trimethylquinolin-6-amine: Another heterocyclic amine with similar structural features but different biological activities.
Quinoxaline derivatives: A broad class of compounds with diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Uniqueness: N,2,5-Trimethylquinoxalin-6-amine is unique due to its specific substitution pattern on the quinoxaline ring, which imparts distinct chemical and biological properties.
特性
CAS番号 |
161696-99-7 |
|---|---|
分子式 |
C11H13N3 |
分子量 |
187.24 g/mol |
IUPAC名 |
N,2,5-trimethylquinoxalin-6-amine |
InChI |
InChI=1S/C11H13N3/c1-7-6-13-11-8(2)9(12-3)4-5-10(11)14-7/h4-6,12H,1-3H3 |
InChIキー |
QZCXQHBXJNRLHM-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=C2C(=C(C=CC2=N1)NC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


